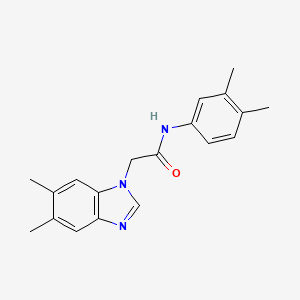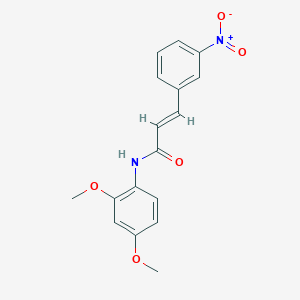
2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, closely related to the compound , involves strategies such as the reaction of N-methyl-laudanosine and N-methyl-noscapine to yield derivatives with varied affinities for apamin-sensitive binding sites. These syntheses highlight the importance of specific substituents for the activity and affinity of the compounds (Graulich et al., 2006). Moreover, the Pummerer reaction has been employed to synthesize mono- and dimethoxy-1,2,3,4-tetrahydroisoquinolines, illustrating a method to incorporate methoxyl groups into the tetrahydroisoquinoline skeleton (Shinohara et al., 1998).
Molecular Structure Analysis
The molecular structure of related tetrahydroisoquinoline compounds has been explored through various spectroscopic methods, including NMR, UV, IR, and HRESIMS, to establish their structural features. These studies provide insights into the stereochemistry and electronic properties of the compound, which are crucial for understanding its chemical behavior and interaction with biological targets (Pudjiastuti et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinoline derivatives have been explored, such as their rearrangement under specific conditions to yield benzazepine derivatives, highlighting the compound's reactive nature and potential for chemical transformations (McMahon et al., 1982). Additionally, the Ritter reaction has been applied to synthesize various tetrahydroisoquinoline derivatives, demonstrating the versatility of this compound class in synthetic chemistry (Rozhkova et al., 2013).
Safety and Hazards
将来の方向性
While specific future directions for “2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline” were not found, compounds with similar structures, such as chromones and pyrazoles, are being extensively used as building blocks in organic synthesis and have been found to exhibit various biological activities .
特性
IUPAC Name |
2-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14-15(2)19(21-3)9-8-17(14)12-20-11-10-16-6-4-5-7-18(16)13-20/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXVNYKYMGBBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(phenylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641511.png)
![1-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]azepan-2-one](/img/structure/B5641517.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5641524.png)
![(4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide](/img/structure/B5641531.png)
![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5641536.png)


![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)





